molecular formula C15H16N2O2 B2379082 6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one CAS No. 886158-56-1

6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B2379082
CAS RN: 886158-56-1
M. Wt: 256.305
InChI Key: VFJWWRRUHOQLFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, commonly referred to as M4I, is an indazole derivative with a wide range of applications in scientific research. It is a small molecule with a molecular weight of 253.34 g/mol and a molecular formula of C14H16N2O. M4I is known for its ability to act as a potent agonist of the serotonin 5-HT2A receptor, as well as its ability to modulate the activity of certain G protein-coupled receptors (GPCRs).

Scientific Research Applications

Tautomerism Studies

  • Computational studies on tautomeric forms of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives, including 3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, have been conducted to establish the most stable tautomer using different computational levels, aligning with experimental data (Pérez Medina, López, & Claramunt, 2006).

Synthesis and Pharmacological Activities

  • Indazole derivatives, closely related to the compound , are known for various pharmacological activities. A derivative was synthesized through a condensation reaction, demonstrating the potential for creating novel pharmacologically active molecules (Hariyanti et al., 2020).
  • The synthesis and antimicrobial, as well as antitubercular activities of cyclohexenone and indazole derivatives, were explored, highlighting the compound's relevance in developing new antimicrobial agents (Vyas et al., 2009).

Structural Analogs and Derivatives

  • Research on structural analogs of 6,7,8,9-tetrahydro-3-hydroxy-2-methoxybenzocyclohepten-5-one, closely related to the compound , indicates the possibility of synthesizing various derivatives for potential applications in medicinal chemistry (Carpenter, Peesapati, & Proctor, 1979).

Potential in Tubulin Polymerization Inhibition

  • A study on methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound with a similar structure, demonstrated promising antiproliferative activity toward human cancer cells, possibly caused by tubulin polymerization inhibition (Minegishi et al., 2015).

Crystallographic and Spectral Analysis

  • Crystallographic data on tetrazolones, which include derivatives similar to 6-(4-methoxyphenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one, can provide insights into intermolecular interactions and electron delocalization in the heterocyclic ring (Rayat, Alawode, & Desper, 2009).

properties

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-2,5,6,7-tetrahydroindazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-9-15-13(17-16-9)7-11(8-14(15)18)10-3-5-12(19-2)6-4-10/h3-6,11H,7-8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJWWRRUHOQLFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)CC(CC2=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.